molecular formula C21H21ClN2O2S2 B2392080 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 932987-75-2

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2392080
CAS No.: 932987-75-2
M. Wt: 432.98
InChI Key: ISVWOTDFQGPNEY-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydronaphthalene core linked to a thiazole ring substituted with a 4-chlorophenyl group. The sulfonamide (-SO₂NH-) moiety and aromatic systems (tetrahydronaphthalene, thiazole, and chlorophenyl) define its structural and electronic properties.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-18-8-5-16(6-9-18)21-24-19(14-27-21)11-12-23-28(25,26)20-10-7-15-3-1-2-4-17(15)13-20/h5-10,13-14,23H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVWOTDFQGPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with notable biological activities that have been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole moiety linked to a tetrahydronaphthalene sulfonamide. Its chemical formula is C15H17ClN2O2SC_{15}H_{17}ClN_2O_2S, and it possesses a molecular weight of approximately 320.83 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound has been tested for its antibacterial efficacy, with preliminary results suggesting comparable activity to standard antibiotics like norfloxacin .

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that certain thiazole compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, the compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating IC50 values that suggest it may inhibit tumor growth effectively .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, thereby preventing further cell division .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various thiazole derivatives, this compound was found to exhibit significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus epidermidis , indicating potential for clinical application in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Tested Compound 32 Staphylococcus epidermidis

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Apoptosis via Bcl-2 inhibition
HeLa (Cervical)15Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound is compared with analogs from the International Journal of Molecular Sciences (2014) , which describe sulfonyl-containing triazole derivatives. Key differences and similarities include:

Table 1: Structural Comparison
Feature Target Compound Compounds [4–6] (Hydrazinecarbothioamides) Compounds [7–9] (1,2,4-Triazole-thiones)
Core Structure Tetrahydronaphthalene + thiazole Benzoic acid hydrazide + sulfonyl + thioamide 1,2,4-Triazole-thione + sulfonyl
Key Functional Groups Sulfonamide (-SO₂NH-), thiazole, 4-chlorophenyl C=S, NH, sulfonyl (-SO₂-) Triazole-thione (-C=S), sulfonyl
Aromatic Substitutents 4-Chlorophenyl, tetrahydronaphthalene 2,4-Difluorophenyl, halobenzene (X = H, Cl, Br) 2,4-Difluorophenyl, halobenzene
Tautomerism Absent Absent Present (thione-thiol equilibrium)

Spectral Features

Spectral data highlights critical distinctions:

  • IR Spectroscopy :
    • The target compound exhibits sulfonamide-specific bands: asymmetric/symmetric SO₂ stretches (~1150–1350 cm⁻¹) and NH stretches (~3300 cm⁻¹).
    • In contrast, compounds [4–6] show C=S stretches (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹), while compounds [7–9] retain C=S (1247–1255 cm⁻¹) but lack carbonyl (C=O) bands due to cyclization .
  • NMR and MS :
    • The target compound’s tetrahydronaphthalene and thiazole protons would produce distinct ¹H-NMR splitting patterns (e.g., multiplet regions for the saturated ring). Compounds [7–9] display triazole-related deshielded protons and sulfonyl-attached aromatic resonances .

Research Implications and Limitations

  • Synthetic Flexibility : The triazole-thione tautomerism in compounds [7–9] introduces reactivity variability absent in the static thiazole system.
  • Limitations : Pharmacological data for the target compound are unavailable in the provided evidence, precluding direct bioactivity comparisons.

Q & A

Q. What are the recommended synthetic pathways for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodology : The synthesis involves multi-step reactions: (i) Formation of the thiazole core via cyclization of a thiourea intermediate with α-halo ketones under reflux in ethanol. (ii) Sulfonamide coupling using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the thiazole-ethylamine intermediate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). (iii) Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
  • Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) must be optimized to achieve >70% yield .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and chemical shifts (e.g., thiazole protons at δ 7.2–7.5 ppm; sulfonamide NH at δ 9.1–9.3 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]+^+ calculated for C21_{21}H20_{20}ClN3_3O2_2S2_2: 470.08 Da) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and noncovalent interactions .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In Vitro Screening :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values (typically <50 µM for active derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target). Focus on hydrogen bonds with sulfonamide oxygen and π-π stacking with the thiazole ring .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and electron density distribution using Gaussian 09 .
    • Validation : Compare docking scores (e.g., −9.5 kcal/mol) with experimental IC50_{50} values to refine models .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial potency may arise from variations in bacterial strains, solvent choice (DMSO vs. saline), or assay protocols.
  • Resolution :
  • Standardize protocols (CLSI guidelines for MIC assays).
  • Validate solubility and stability via HPLC (e.g., >95% purity post-24h incubation in PBS) .
    • Statistical Analysis : Use ANOVA to compare batch-to-batch variability or biological replicates .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Lipinski’s Rule Compliance : LogP <5 (measured via shake-flask method), molecular weight <500 Da.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t1/2_{1/2}) and CYP450 inhibition potential .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance aqueous solubility and bioavailability .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variables :
  • Thiazole Modifications : Replace 4-chlorophenyl with 4-methoxyphenyl to study electronic effects on bioactivity .
  • Sulfonamide Substitutions : Introduce trifluoromethyl groups to enhance metabolic resistance .
    • Controls : Include parent compound and commercial analogs (e.g., acetazolamide) in parallel assays .

Q. What crystallographic techniques elucidate noncovalent interactions in the solid state?

  • SHELX Workflow : (i) Collect high-resolution data (Mo Kα radiation, λ = 0.71073 Å). (ii) Solve structure via direct methods (SHELXT), refine with SHELXL (R-factor <0.05). (iii) Map Hirshfeld surfaces to identify H-bonding (N–H⋯O) and van der Waals interactions .

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